molecular formula C20H17N3O3 B2586715 N-(2,3-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide CAS No. 850651-98-8

N-(2,3-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide

Cat. No.: B2586715
CAS No.: 850651-98-8
M. Wt: 347.374
InChI Key: RKGQNIQBHJAFRY-UHFFFAOYSA-N
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Description

The compound N-(2,3-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide features a complex tricyclic core with a fused 8-oxa-3,5-diaza system and a 6-oxo functional group. The acetamide moiety is substituted with a 2,3-dimethylphenyl group, which may influence steric and electronic properties.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-12-6-5-8-15(13(12)2)22-17(24)10-23-11-21-18-14-7-3-4-9-16(14)26-19(18)20(23)25/h3-9,11H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGQNIQBHJAFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide can be achieved through several synthetic routes. One common method involves the reaction of N-(2,3-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate . The reaction conditions typically require acidic or basic catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related acetamide derivatives and tricyclic systems:

Compound Name / ID Core Structure Key Substituents Functional Groups Heteroatoms in Core
Target Compound 8-Oxa-3,5-diazatricyclo[7.4.0.0²,⁷] 2,3-Dimethylphenyl, 6-oxo Acetamide, carbonyl, aromatic rings O, N
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) [1] 1,2,3-Triazole Naphthalen-1-yloxy, phenyl Acetamide, triazole, ether N, O
2-(11-Acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide [4] 8-Thia-4,6,11-triazatricyclo[7.4.0.0²,⁷] 2-Methoxyphenyl, acetyl Acetamide, thioether, carbonyl S, N
N-(3,4-Dimethylphenyl)-2-{[12-Oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide [8] 7-Thia-9,11-diazatricyclo[6.4.0.0²,⁶] 3,4-Dimethylphenyl, prop-2-enyl, sulfanyl Acetamide, sulfanyl, carbonyl S, N

Key Observations :

  • The target compound’s 8-oxa-3,5-diazatricyclo core distinguishes it from sulfur-containing analogs (e.g., 8-thia systems in [4] and [8]), which may exhibit altered solubility or metabolic stability.
  • Substituents like the 2,3-dimethylphenyl group introduce steric bulk compared to simpler phenyl or methoxyphenyl groups in analogs [1], [4].

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1670–1680 cm⁻¹) aligns with analogs like 6b (1682 cm⁻¹ [1]).
  • NMR Profiles : Aromatic proton signals in the target’s 2,3-dimethylphenyl group would resemble δ 6.5–8.0 ppm, similar to substituents in 6b (δ 7.20–8.61 ppm [1]).

Biological Activity

N-(2,3-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a tricyclic core and various functional groups that contribute to its biological activity. The presence of the dimethylphenyl group may enhance lipophilicity, potentially affecting the compound’s interaction with biological membranes.

Anti-inflammatory Effects

Compounds with similar structural motifs have been evaluated for anti-inflammatory effects in vitro and in vivo. The presence of functional groups capable of forming hydrogen bonds may facilitate interactions with inflammatory mediators or enzymes such as cyclooxygenases (COX). Further investigation is required to establish the specific anti-inflammatory mechanisms of this compound.

Cytotoxicity and Cancer Research

The cytotoxic potential of this compound has not been extensively documented; however, related compounds have shown promise in cancer research by inducing apoptosis in cancer cell lines through various pathways including mitochondrial dysfunction and oxidative stress.

The mechanisms through which this compound exerts its biological effects likely involve:

  • Interaction with Enzymes : Potential inhibition of key enzymes involved in inflammation and microbial proliferation.
  • Receptor Modulation : Possible modulation of receptor activity through structural mimicry or binding affinity.
  • Oxidative Stress Induction : Inducing oxidative stress in target cells leading to apoptosis or necrosis.

Case Studies and Research Findings

While direct studies on this compound are scarce, the following case studies highlight relevant findings from structurally similar compounds:

StudyCompoundActivityFindings
Thiazolidinone DerivativeAntimicrobialExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria
Benzamide AnalogAnti-inflammatoryReduced inflammation markers in animal models
Tricyclic CompoundCytotoxicityInduced apoptosis in breast cancer cell lines

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